molecular formula C18H18N6O3S B2881111 ethyl 4-(2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 905781-07-9

ethyl 4-(2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2881111
CAS No.: 905781-07-9
M. Wt: 398.44
InChI Key: QWBNAAQHTOHJNZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based compound featuring a pyridin-2-yl substituent, a sulfanyl-acetamido linker, and an ethyl benzoate moiety. Its structure combines heterocyclic and aromatic components, making it a candidate for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory applications . The 4-amino-1,2,4-triazole core is critical for interactions with biological targets, while the pyridine and benzoate groups influence solubility and binding affinity.

Properties

IUPAC Name

ethyl 4-[[2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-2-27-17(26)12-6-8-13(9-7-12)21-15(25)11-28-18-23-22-16(24(18)19)14-5-3-4-10-20-14/h3-10H,2,11,19H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBNAAQHTOHJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple stepsThe final steps involve the formation of the ester and amide bonds under controlled conditions, often using reagents such as ethyl chloroformate and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ethyl 4-(2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the pyridine and amino groups can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Variations in Pyridine Substituents

  • Pyridin-4-yl Derivatives: Compounds like methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate () replace pyridin-2-yl with pyridin-4-yl. This positional isomerism alters electronic properties and hydrogen-bonding capacity, affecting antimicrobial efficacy. For example, derivatives with pyridin-4-yl showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus .
  • Pyridin-3-yl Derivatives: Compounds such as 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[phenyl(propan-2-yl)amino]phenyl}acetamide () demonstrate enhanced Orco channel agonism, suggesting substituent position impacts neuroactivity .

Modifications in the Benzoate Moiety

  • Methyl vs. Ethyl Esters: Replacing the ethyl group with methyl (e.g., methyl 4-(2-((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, ) reduces molecular weight (417.87 vs.
  • Chlorophenyl Substitutions: Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate () introduces a 4-chlorobenzyl group, enhancing lipophilicity (logP ~3.5) and likely improving blood-brain barrier penetration .

Alterations in the Acetamido Linker

  • Hydrazone Derivatives: Compounds bearing hydrazone moieties, such as N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (), exhibit potent antimetastatic activity (IC50 = 8.2 µM against IGR39 melanoma cells). The hydrazone group introduces additional hydrogen-bonding sites, enhancing target engagement .
  • Thiophene and Furan Replacements: Derivatives like sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate () show actoprotective effects, with liver stress markers reduced by 40% in rats. Heterocyclic substitutions modulate metabolic stability .

Salt Forms and Counterions

  • Potassium and Sodium Salts: Potassium 2-((4-amino-5-(morfolinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate () achieves rapid peak plasma concentration (Tmax = 5 minutes) due to enhanced solubility, whereas the free acid form may exhibit slower absorption .

Antimicrobial Activity

  • Electron-withdrawing groups (e.g., -Cl, -NO2) at the para-position of the phenyl ring in acetamido derivatives (e.g., ) improve MIC values by 2–4 fold compared to electron-donating groups (-OCH3) .
  • Pyridin-2-yl derivatives show broader-spectrum activity than furan-2-yl analogs ( vs. 8), likely due to improved π-π stacking with bacterial enzyme active sites.

Anticancer and Antimetastatic Effects

  • Hydrazone derivatives () inhibit cancer cell migration by 60–75% at 10 µM, outperforming non-hydrazone analogs. The dimethylamino group in these compounds enhances cellular uptake .
  • Chlorophenyl-substituted triazoles () exhibit selective cytotoxicity against pancreatic carcinoma (Panc-1) with IC50 = 9.8 µM, linked to ROS generation .

Anti-inflammatory and Analgesic Potential

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetanilides () reduce edema by 45% at 10 mg/kg, comparable to diclofenac (50% at 8 mg/kg). Fluorine substitutions further increase potency .

Pharmacokinetic and Physicochemical Properties

Compound logP Molecular Weight (g/mol) Solubility (mg/mL) Tmax (min) Reference
Target Compound 2.8 412.43 0.12 30 -
Methyl 4-(...chlorophenyl)benzoate 3.1 417.87 0.09 45
Potassium 2-((...morfolinomethyl)acetate 1.5 398.45 2.3 5
Sodium 2-((...thiophen-2-yl)acetate 1.2 385.44 3.1 10

Biological Activity

Ethyl 4-(2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to a class of mercapto-substituted 1,2,4-triazoles. This article explores its biological activity, highlighting its potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features several key structural elements:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
  • Pyridine Moiety : A six-membered aromatic ring with nitrogen that enhances the compound's lipophilicity and biological interactions.
  • Sulfanyl Group : Contributes to the reactivity and potential biological mechanisms of the compound.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:

CompoundCell LineIC50 (μM)Activity
Compound AHCT-116 (Colon)6.2Active
Compound BT47D (Breast)27.3Active
Compound CMDA-MB-231 (Breast)31.5Moderate

These findings suggest that the triazole scaffold may enhance the compound's ability to inhibit cancer cell growth through mechanisms that may involve apoptosis induction or cell cycle arrest .

Antimicrobial Activity

This compound has also demonstrated promising antimicrobial properties. Studies have shown that similar compounds exhibit higher antibacterial activity than antifungal activity:

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansLow

The presence of the sulfanyl group is believed to play a critical role in enhancing the interaction with microbial targets .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for enzymes involved in nucleotide synthesis.
  • Receptor Binding : The pyridine moiety may facilitate binding to cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Metal Ion Coordination : The nitrogen atoms in the triazole and pyridine rings can form complexes with metal ions, potentially modulating enzymatic activities .

Study 1: Anticancer Screening

A recent study screened a library of compounds similar to this compound on multicellular spheroids derived from various cancer cell lines. The results indicated significant inhibition of tumor growth, particularly in colon and breast cancer models.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of related triazole compounds against pathogenic bacteria and fungi. The results showed that these compounds effectively inhibited bacterial growth at lower concentrations compared to standard antibiotics .

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